molecular formula C10H14O3 B081559 Hex-2-enylsuccinic anhydride CAS No. 10500-34-2

Hex-2-enylsuccinic anhydride

Cat. No.: B081559
CAS No.: 10500-34-2
M. Wt: 182.22 g/mol
InChI Key: VWXVGDSPDMSWFP-UHFFFAOYSA-N
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Description

Hex-2-enylsuccinic anhydride is an organic compound with the molecular formula C10H14O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a hex-2-enyl group. This compound is known for its reactivity and is used in various chemical processes and industrial applications.

Scientific Research Applications

Hex-2-enylsuccinic anhydride is utilized in various scientific research applications, including:

    Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with specific properties.

    Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.

    Surface Coatings: Employed in the formulation of surface coatings to enhance adhesion and durability.

Mechanism of Action

The general mechanism of action for anhydrides involves a nucleophilic attack on the carbonyl, followed by the removal of the leaving group .

Safety and Hazards

Hex-2-enylsuccinic anhydride may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-2-enylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with hex-2-en-1-ol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Hex-2-enylsuccinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form hex-2-enylsuccinic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions.

    Alcoholysis: Alcohols, acidic or basic catalysts.

    Aminolysis: Amines, often under mild heating.

Major Products Formed:

    Hydrolysis: Hex-2-enylsuccinic acid.

    Alcoholysis: Hex-2-enylsuccinic esters.

    Aminolysis: Hex-2-enylsuccinic amides.

Comparison with Similar Compounds

    Succinic Anhydride: Lacks the hex-2-enyl group, making it less hydrophobic.

    Hex-2-enylsuccinic Acid: The hydrolyzed form of hex-2-enylsuccinic anhydride.

    Hex-2-enylsuccinic Esters: Formed through the reaction with alcohols.

Uniqueness: this compound is unique due to the presence of the hex-2-enyl group, which imparts specific hydrophobic properties and reactivity. This makes it particularly useful in applications where such characteristics are desired.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Hex-2-enylsuccinic anhydride can be achieved through the reaction between hex-2-en-1-ol and succinic anhydride.", "Starting Materials": [ "Hex-2-en-1-ol", "Succinic anhydride", "Solvent (e.g. toluene)" ], "Reaction": [ "Heat hex-2-en-1-ol and succinic anhydride in a solvent (e.g. toluene) under reflux", "Allow the reaction mixture to cool to room temperature", "Extract the product using a suitable organic solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain the crude product", "Purify the crude product using column chromatography with a suitable eluent (e.g. hexane/ethyl acetate)" ] }

CAS No.

10500-34-2

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-hex-2-enyloxolane-2,5-dione

InChI

InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h4-5,8H,2-3,6-7H2,1H3

InChI Key

VWXVGDSPDMSWFP-UHFFFAOYSA-N

Isomeric SMILES

CCC/C=C/CC1CC(=O)OC1=O

SMILES

CCCC=CCC1CC(=O)OC1=O

Canonical SMILES

CCCC=CCC1CC(=O)OC1=O

10500-34-2

Pictograms

Irritant

Origin of Product

United States

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